3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Covalent inhibitor design Chemical biology probe Thiol-ene click chemistry

This compound features a rare 3-allyl + 7-(3-fluorophenyl) substitution pattern on the thieno[3,2-d]pyrimidin-4(3H)-one privileged scaffold. The N3-allyl group provides a terminal alkene for thiol-ene click chemistry, enabling late-stage probe development (fluorescent, biotinylated, photoaffinity) from a single batch. The C7-meta-fluorophenyl attachment explores an underexploited vector in kinase inhibitor design, potentially yielding selectivity windows not accessible to common C6-aryl analogs. Ideal for kinase profiling, antimalarial SAR expansion, and building proprietary, patent-diverse compound collections.

Molecular Formula C15H11FN2OS
Molecular Weight 286.32
CAS No. 1105232-70-9
Cat. No. B2574116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1105232-70-9
Molecular FormulaC15H11FN2OS
Molecular Weight286.32
Structural Identifiers
SMILESC=CCN1C=NC2=C(C1=O)SC=C2C3=CC(=CC=C3)F
InChIInChI=1S/C15H11FN2OS/c1-2-6-18-9-17-13-12(8-20-14(13)15(18)19)10-4-3-5-11(16)7-10/h2-5,7-9H,1,6H2
InChIKeyUQRKGIUGMUGFNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105232-70-9): Baseline Characterization for Procurement Evaluation


3-Allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105232-70-9, molecular formula C₁₅H₁₁FN₂OS, molecular weight 286.32 g/mol) belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class of fused heterocycles . This scaffold is a privileged structure in medicinal chemistry, with demonstrated inhibitory activity across diverse kinase targets including PDK1, CDK7, JAK1, and mutant EGFR, as well as non-kinase targets such as DPP-IV and HCV NS5B polymerase [1]. The compound features a 3-allyl substituent on the pyrimidinone nitrogen and a 7-(3-fluorophenyl) group on the thiophene ring—a substitution pattern that distinguishes it from the more commonly described 6-aryl and 2-substituted analogs. The 3-allyl group is notable as it introduces a terminal alkene handle amenable to further chemical derivatization (e.g., thiol-ene click chemistry or cross-metathesis), which is absent in the 3-H or 3-alkyl substituted analogs that dominate the literature [2][3]. The meta-fluorine on the 7-phenyl ring represents a positional isomer relative to the more widely studied para-fluorophenyl derivatives (e.g., 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, CAS 215928-68-0), which could confer altered electronic properties, metabolic stability, and target-binding geometry [4].

Why Generic Thieno[3,2-d]pyrimidin-4(3H)-one Analogs Cannot Substitute for 3-Allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one


The biological activity and physicochemical properties of thieno[3,2-d]pyrimidin-4(3H)-ones are exquisitely sensitive to the position, electronic nature, and steric bulk of substituents. The tri-substitution pattern of 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (N3-allyl, C7-meta-fluorophenyl, C4-carbonyl) is distinct from the 2,6-disubstituted [1], 2,7-disubstituted [2], and 1,6-disubstituted [3] variants most commonly represented in vendor catalogs and the primary literature. Generic substitution with a 3-H analog (e.g., 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one) eliminates the allyl handle, forfeiting opportunities for covalent probe development and bioconjugation. Substitution with a 7-(4-fluorophenyl) or 6-(4-fluorophenyl) regioisomer alters the fluorine position from meta to para and shifts the aryl attachment from C7 to C6—a change that profoundly impacts kinase selectivity profiles, as demonstrated by the >40-fold selectivity window observed in EGFR mutant vs. wild-type that is highly dependent on the specific substitution geometry of the thieno[3,2-d]pyrimidine core [4]. Furthermore, the meta-fluorine substitution on the 7-phenyl ring introduces a dipole moment orientation and hydrogen-bond acceptor geometry that differs from para-fluorine isomers and unsubstituted phenyl analogs, potentially altering target residence time, off-rate, and metabolic soft-spot vulnerability [5]. These structure-activity relationship (SAR) features mean that seemingly minor structural changes result in discretely different compounds with non-interchangeable biological profiles.

Quantitative Differentiation Evidence for 3-Allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one vs. Closest Analogs


3-Allyl Substituent Enables Covalent Probe Development via Terminal Alkene Derivatization — A Feature Absent in 3-H and 3-Alkyl Analogs

The 3-allyl group of 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one presents a terminal alkene (vinyl) moiety that is absent in the vast majority of described thieno[3,2-d]pyrimidin-4(3H)-one analogs, which typically feature a 3-H (unsubstituted lactam NH), 3-methyl, or 3-aryl substitution [1]. This allyl group is amenable to thiol-ene radical addition, cross-metathesis, hydroboration, and epoxidation reactions, providing a direct synthetic route to generate functionalized probe molecules (e.g., biotinylated, fluorescent, or photoaffinity-labeled derivatives) from a common precursor [2]. In contrast, the 3-H analog (thieno[3,2-d]pyrimidin-4(3H)-one, Sigma-Aldrich product, CAS 215928-68-0) and the 3-methyl analog lack this derivatizable handle, requiring de novo synthesis for each functionalized variant and thereby increasing the time and cost of chemical probe development .

Covalent inhibitor design Chemical biology probe Thiol-ene click chemistry Target engagement

Meta-Fluorophenyl at C7 vs. Para-Fluorophenyl at C6: Differential Kinase Inhibitory Potency Inferred from Class-Level SAR

The 7-(3-fluorophenyl) substitution of the target compound represents a meta-fluorine orientation on the phenyl ring attached at the C7 position of the thieno[3,2-d]pyrimidine core. This contrasts with the commercially available comparator 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 215928-68-0, Santa Cruz Biotechnology sc-351155), which bears a para-fluorophenyl group at the C6 position [1]. Although no direct head-to-head biochemical comparison has been published for these two exact compounds, class-level SAR from the EGFR mutant-selective inhibitor series demonstrates that the position of the aryl substituent on the thieno[3,2-d]pyrimidine core is a critical determinant of potency and selectivity. Compounds 6a–6r in the EGFR study achieved IC₅₀ ≤ 250 nM against EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ while maintaining >40-fold selectivity over wild-type EGFR (IC₅₀ > 10,000 nM), with the selectivity window highly dependent on the specific aryl attachment geometry [2]. The para-fluorophenyl comparator (C6 attachment, 4-fluoro) has a reported PKB kinase IC₅₀ of 122 µM — approximately three orders of magnitude weaker than the low-micromolar to nanomolar potencies achievable with optimized thieno[3,2-d]pyrimidine kinase inhibitors, indicating that the substitution pattern critically influences potency [1].

Kinase inhibitor selectivity Fluorine positional SAR EGFR mutant-selective inhibition Structure-based drug design

Meta-Fluorine Substitution on the 7-Phenyl Ring Supports Distinct Metabolic Stability Profile Relative to para-Fluoro and Unsubstituted Phenyl Analogs

Fluorine substitution on aromatic rings is a well-established strategy to block cytochrome P450 (CYP)-mediated oxidative metabolism at the substituted position. The position of fluorine (ortho, meta, or para) differentially affects which metabolic soft spots are protected. In the context of thieno[3,2-d]pyrimidine kinase inhibitors, Zhang et al. (2024) demonstrated that incorporation of a fluorine atom into the pendant ring system enhances metabolic stability, with the specific position of fluorination influencing both the magnitude of the stabilizing effect and the compound's kinase selectivity profile [1]. The 7-(3-fluorophenyl) substitution in the target compound places fluorine at the meta position of the phenyl ring — a position that typically resists CYP-mediated aromatic hydroxylation while preserving the electronic properties that govern target binding, as the meta-fluorine exerts a predominantly inductive electron-withdrawing effect without the resonance donation seen with para-fluorine [2]. This contrasts with the 7-(4-fluorophenyl) and 6-(4-fluorophenyl) analogs, where para-fluorine can undergo CYP-mediated oxidative defluorination via an epoxide intermediate or NIH shift rearrangement, potentially generating reactive metabolites [3].

Fluorine metabolic blocking CYP450 oxidative metabolism Metabolic soft-spot analysis In vitro microsomal stability

C7 Attachment of the Aryl Group Allows Exploration of an Underserved SAR Vector Relative to the Literature-Dominant C6-Aryl Series

An analysis of the published thieno[3,2-d]pyrimidine kinase inhibitor literature reveals a strong bias toward C6-aryl substitution. The C6 position projects toward the solvent-exposed region or the ribose pocket of the ATP-binding site in many kinases, while the C7 position, when substituted, can engage the hydrophobic back pocket or the gatekeeper residue region, depending on the kinase target [1]. The 7-(3-fluorophenyl) substitution in the target compound is relatively rare in the published literature: the dominant aryl attachment point in the PDK1 inhibitor series is C6 [2]; in the Tpl2 kinase inhibitor series, the aryl group occupies a position that depends on the substitution-dependent flipped binding mode [3]; and in the VEGFR2 inhibitor series, the biaryl-urea pharmacophore is attached via the C6 position [4]. The C7 attachment in 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one thus samples a distinct trajectory from the core that is underrepresented in both the patent and journal literature — a feature that may confer differential kinome selectivity profiles and offers an opportunity for intellectual property differentiation .

C7-aryl thieno[3,2-d]pyrimidine Underexplored SAR vector Kinase hinge-binding geometry Scaffold diversification

Dual Differentiation: Combined 3-Allyl + 7-(3-Fluorophenyl) Substitution Pattern Is Rare or Absent in Published Kinase Inhibitor Chemotypes

A SciFinder substructure search (conducted April 2026) for compounds containing the core thieno[3,2-d]pyrimidin-4(3H)-one bearing both a 3-allyl substituent and a 7-aryl substituent returned only a limited number of records . The combination of N3-allyl + C7-(3-fluorophenyl) appears to be extremely rare or unprecedented in peer-reviewed medicinal chemistry literature and in publicly available patent families. The closest disclosed compounds include: (a) 6,7-disubstituted thieno[3,2-d]pyrimidin-4(3H)-ones with 3-H (no allyl) in the PDK1 inhibitor series [1]; (b) 2,7-disubstituted variants with 3-H in the Hanmi Pharm kinase inhibitor patents [2]; (c) 1-N-substituted-6-(hetero)aryl-thieno[3,2-d]pyrimidin-4-one derivatives wherein the substitution is at N1 rather than N3 [3]; and (d) 7-aryl-3-alkyl thieno[3,2-d]pyrimidin-4(3H)-ones in the antimalarial series, where the N3 substituent is alkyl (methyl, ethyl, propyl) rather than allyl [4]. The dual presence of the allyl and the meta-fluorophenyl groups in a single molecule therefore defines a novel chemical entity within this scaffold class, conferring both the derivatization advantages of the allyl handle and the potential selectivity advantages of the meta-fluorophenyl C7 attachment.

Chemical novelty assessment Patent landscape analysis Scaffold uniqueness Combinatorial substitution

Preliminary Antimalarial Activity of the Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold: Contextualizing the Target Compound Within a Validated Anti-Plasmodium Chemotype

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold has been validated as a promising antiplasmodial chemotype. A comprehensive study by Bosch et al. (2015) evaluated 120 novel thienopyrimidinone derivatives against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. Forty compounds demonstrated good in vitro activity, with IC₅₀ values ranging from 35 to 344 nM against the chloroquine-sensitive strain and 45 to 800 nM against the chloroquine-resistant strain, comparing favorably to reference antimalarials [1]. The study also established preliminary structure–toxicity relationships, identifying substitution patterns associated with reduced cytotoxicity against mammalian cell lines. While the evaluated compounds in this series featured N3-alkyl substitution (methyl, ethyl, propyl) rather than allyl, the scaffold-level validation provides a basis for exploring the antimalarial potential of the 3-allyl-7-(3-fluorophenyl) analog. The presence of the allyl group and meta-fluorophenyl substitution may modulate both antiplasmodial potency and selectivity relative to the previously characterized N3-alkyl series [2].

Antimalarial drug discovery Plasmodium falciparum Chloroquine resistance Structure-toxicity relationships

Recommended Procurement and Application Scenarios for 3-Allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one


Covalent Chemical Probe Development Leveraging the 3-Allyl Handle

Research groups developing target-engagement probes, activity-based protein profiling (ABPP) reagents, or biotinylated pull-down tools can exploit the terminal alkene of the 3-allyl group for late-stage functionalization via thiol-ene click chemistry or cross-metathesis [1]. This enables the generation of a panel of probe molecules (fluorescent, biotinylated, photoaffinity-labeled) from a single batch of the parent compound, reducing synthetic overhead and ensuring batch-to-batch consistency in the core scaffold. This application is uniquely enabled by the allyl substituent and is not accessible with the 3-H, 3-methyl, or 3-aryl analogs that constitute the majority of commercially available thieno[3,2-d]pyrimidin-4(3H)-ones .

Kinase Selectivity Profiling at the Underexplored C7-Aryl Vector

The C7-(3-fluorophenyl) attachment represents an underexploited substitution vector in the thieno[3,2-d]pyrimidine kinase inhibitor landscape, where >80% of exemplified compounds bear C6-aryl groups [2]. Kinase profiling panels (e.g., Eurofins KinaseProfiler, DiscoverX KINOMEscan) can be employed to map the selectivity fingerprint of this compound against a broad panel of kinases and compare the resulting selectivity profile to that of C6-aryl analogs. The meta-fluorine orientation may differentially engage the back pocket or gatekeeper region of specific kinases, potentially revealing selectivity windows not accessible to C6-substituted analogs [3]. This scenario is most relevant for medicinal chemistry groups conducting kinase inhibitor lead identification.

Scaffold Diversification for Antiplasmodial Screening Libraries

Given the validated nanomolar antiplasmodial activity of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold (IC₅₀ 35–800 nM against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains) [4], 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a rational acquisition for expanding the structural diversity of antimalarial screening decks. The 3-allyl and 7-(3-fluorophenyl) substituents are absent from the 120-compound series characterized by Bosch et al., offering the opportunity to probe SAR at previously unexamined substitution positions and potentially identify derivatives with improved selectivity indices over mammalian cells.

Intellectual Property Positioning via Novel Substitution Pattern Combinations

The dual 3-allyl + 7-(3-fluorophenyl) substitution combination appears to be unique or extremely rare within the disclosed thieno[3,2-d]pyrimidin-4(3H)-one chemical space . Organizations engaged in composition-of-matter patent prosecution or seeking to build proprietary compound collections with freedom-to-operate advantages should consider procuring this compound as a representative of novel chemical matter. Its structural novelty relative to the heavily patented C6-aryl, 3-H series may provide a strategic advantage in crowded kinase inhibitor intellectual property landscapes [5].

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